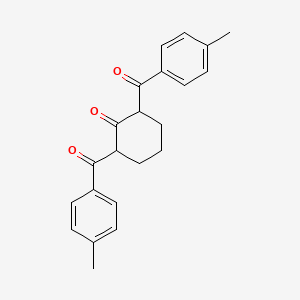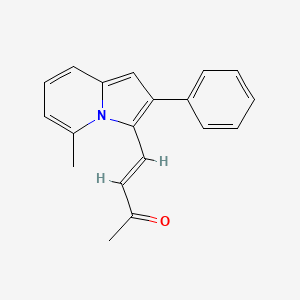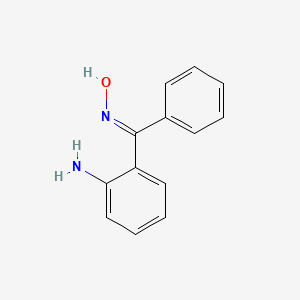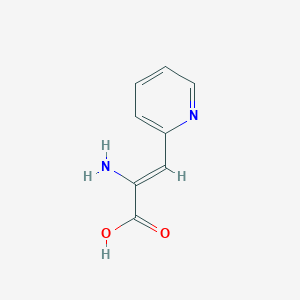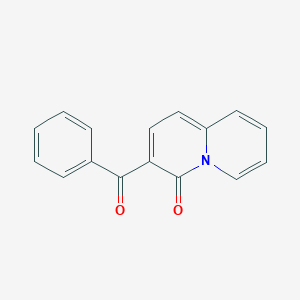
ALUMINUM PHTHALOCYANINE HYDROXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum Phthalocyanine Hydroxide is a metal phthalocyanine compound with the chemical formula C₃₂H₁₇AlN₈O. It is known for its highly conjugated cyclic structure, which includes a central chelated aluminum ion. This compound is part of the broader class of phthalocyanines, which are renowned for their chemical, mechanical, and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum Phthalocyanine Hydroxide typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of aluminum salts. One common method is the reaction of phthalonitrile with aluminum chloride in a high-boiling solvent such as quinoline, followed by hydrolysis to introduce the hydroxide group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum Phthalocyanine Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the central aluminum ion.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .
Wissenschaftliche Forschungsanwendungen
Aluminum Phthalocyanine Hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Medicine: Beyond cancer therapy, it is also explored for its potential in antimicrobial treatments.
Industry: In industrial applications, it is used in the production of dyes, pigments, and electronic devices due to its stability and conductivity
Wirkmechanismus
The mechanism of action of Aluminum Phthalocyanine Hydroxide, particularly in photodynamic therapy, involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to apoptosis or necrosis .
Vergleich Mit ähnlichen Verbindungen
- Zinc Phthalocyanine
- Copper Phthalocyanine
- Iron Phthalocyanine
- Magnesium Phthalocyanine
Comparison: Aluminum Phthalocyanine Hydroxide is unique due to its specific electronic properties and stability. Compared to Zinc Phthalocyanine, it has different photophysical properties, making it more suitable for certain applications like photodynamic therapy. Copper Phthalocyanine, on the other hand, is widely used in pigments and dyes but lacks the same level of stability in biological applications. Iron and Magnesium Phthalocyanines have their own unique properties, but this compound stands out for its versatility and effectiveness in both industrial and medical applications .
Eigenschaften
CAS-Nummer |
18155-23-2 |
|---|---|
Molekularformel |
C32H17AlN8O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



